molecular formula C16H11N5 B5741125 5,7-diphenyltetrazolo[1,5-a]pyrimidine

5,7-diphenyltetrazolo[1,5-a]pyrimidine

Cat. No.: B5741125
M. Wt: 273.29 g/mol
InChI Key: JXCKCBFJUUHPPW-UHFFFAOYSA-N
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Description

5,7-Diphenyltetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused tetrazole and pyrimidine ring system with phenyl groups at the 5 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-diphenyltetrazolo[1,5-a]pyrimidine typically involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction proceeds through a simple, mild, and efficient procedure utilizing catalysts such as tetrabromobenzene-1,3-disulfonamide . The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenyltetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Complex hydrides such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

5,7-Diphenyltetrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-diphenyltetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial and viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of phenyl groups at the 5 and 7 positions enhances its stability and potential for various applications compared to other similar compounds.

Properties

IUPAC Name

5,7-diphenyltetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)21-16(17-14)18-19-20-21/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCKCBFJUUHPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NN=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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